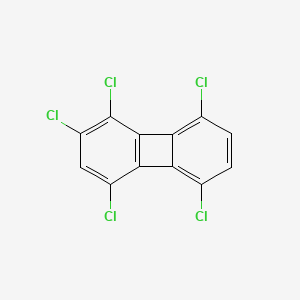
Methyl 4-nitrohex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-nitrohex-4-enoate is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a hexene chain with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-nitrohex-4-enoate can be synthesized through several methods. One common approach involves the nitration of hex-4-enoic acid followed by esterification with methanol. The nitration reaction typically requires a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The esterification process involves the reaction of the nitrated product with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The nitration and esterification reactions can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-nitrohex-4-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The double bond in the hexene chain can be hydrogenated to form a saturated ester using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen gas (H2), palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction of the nitro group: Methyl 4-aminohex-4-enoate.
Hydrogenation of the double bond: Methyl 4-nitrohexanoate.
Scientific Research Applications
Methyl 4-nitrohex-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving nitroalkene biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 4-nitrohex-4-enoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile molecule in various chemical and biological processes.
Comparison with Similar Compounds
Methyl 4-nitrohex-4-enoate can be compared with other nitroalkenes and esters:
Similar Compounds:
Uniqueness: this compound is unique due to its specific combination of a nitro group and an ester functional group on a hexene chain. This combination imparts distinct reactivity and potential applications compared to other nitroalkenes and esters. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and research.
Properties
| 112402-55-8 | |
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
methyl 4-nitrohex-4-enoate |
InChI |
InChI=1S/C7H11NO4/c1-3-6(8(10)11)4-5-7(9)12-2/h3H,4-5H2,1-2H3 |
InChI Key |
MHTDZXCRELLROP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CCC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)

![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)
![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)
